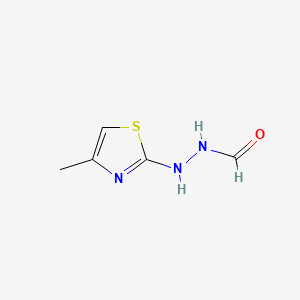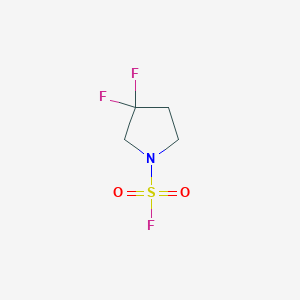
Ascleposide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascleposide D is a naturally occurring cardenolide, a type of steroid that is known for its potent biological activities. It is primarily found in certain plant species and has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ascleposide D involves multiple steps, starting from basic organic compoundsThe reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes such as chromatography to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Ascleposide D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroid nucleus.
Substitution: Functional groups in this compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ascleposide D involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Ascleposide D is unique among cardenolides due to its specific structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with potent cardiac effects.
Ouabain: Known for its ability to inhibit sodium-potassium adenosine triphosphatase.
Convallatoxin: A cardenolide with similar anticancer properties.
Uniqueness: this compound stands out due to its dual mechanism of action involving both sodium-potassium adenosine triphosphatase internalization and tubulin acetylation, making it a promising candidate for anticancer therapy .
Propriétés
Formule moléculaire |
C19H32O8 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(1S,3S,5R,8R)-8-[(E,3R)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h4-5,10-17,20-24H,6-9H2,1-3H3/b5-4+/t10-,11+,12-,13-,14-,15+,16-,17-,18-,19-/m1/s1 |
Clé InChI |
JFOUWNPMOCKCRW-REEFUKRJSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
SMILES canonique |
CC(C=CC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)


![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)



![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)


